molecular formula C8H12O B14743667 1-(Cyclopent-1-en-1-yl)propan-2-one CAS No. 823-91-6

1-(Cyclopent-1-en-1-yl)propan-2-one

Katalognummer: B14743667
CAS-Nummer: 823-91-6
Molekulargewicht: 124.18 g/mol
InChI-Schlüssel: PTXVCZHNKWSVSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclopent-1-en-1-yl)propan-2-one is an organic compound with the molecular formula C8H12O It is characterized by a cyclopentene ring attached to a propanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Cyclopent-1-en-1-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of cyclopentene with acetone in the presence of a catalyst. The reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Cyclopent-1-en-1-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(Cyclopent-1-en-1-yl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological systems and potential therapeutic uses.

    Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in manufacturing processes.

Wirkmechanismus

The mechanism of action of 1-(Cyclopent-1-en-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of new products. Additionally, its structure allows it to interact with various receptors and proteins, influencing biological processes.

Vergleich Mit ähnlichen Verbindungen

    Cyclopentenone: Another compound with a cyclopentene ring, but with different functional groups.

    Cyclopentanone: A related compound with a cyclopentane ring and a ketone group.

    Cyclohexenone: Similar in structure but with a six-membered ring.

Uniqueness: 1-(Cyclopent-1-en-1-yl)propan-2-one is unique due to its specific combination of a cyclopentene ring and a propanone group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

823-91-6

Molekularformel

C8H12O

Molekulargewicht

124.18 g/mol

IUPAC-Name

1-(cyclopenten-1-yl)propan-2-one

InChI

InChI=1S/C8H12O/c1-7(9)6-8-4-2-3-5-8/h4H,2-3,5-6H2,1H3

InChI-Schlüssel

PTXVCZHNKWSVSJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=CCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.